1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

monoamine reuptake inhibitor aminopiperidine SAR transporter selectivity

Regioisomeric misidentification of aminopiperidine-ethanones compromises SAR studies and wastes procurement resources. This compound is supplied with batch-specific NMR, HPLC, and GC documentation at 98% purity to guarantee structural fidelity. • Achieves NET IC50 values as low as 2.7 nM; ≥5-fold selectivity over 4-aminopiperidine regioisomers. • Pre-installed 4-chlorophenylacetyl group enables direct elaboration of DPP-4 or kinase-focused libraries. • Free 3-amino group supports bioconjugation (NHS-ester, click chemistry) for chemical proteomics without pharmacophore disruption. • Carbonyl interruption of amine-aromatic π-stacking may improve cardiac safety margins vs. N-ethyl-aryl analogs.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 1305886-04-7
Cat. No. B1464395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
CAS1305886-04-7
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2
InChIKeyQXNOCQSBPIYXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Structural Identity & Specifications


1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS 1305886-04-7; molecular formula C₁₃H₁₇ClN₂O; molecular weight 252.74 g mol⁻¹) is a synthetic aminopiperidine-acetophenone hybrid that presents a 3-aminopiperidine ring N‑acylated with a 4‑chlorophenylacetyl group. The compound is supplied as a research chemical with a standard purity specification of 98 % (HPLC), and batch-specific QC documentation including NMR, HPLC, and GC traces is available from at least one commercial vendor . Structurally, it belongs to the broader aminopiperidine-ethanone class that has been explored in patents and medicinal chemistry programmes targeting monoamine transporters, CCR5, NK1, and bacterial topoisomerases [1][2]. Its molecular formula is shared with several pharmacologically characterised agents—including tacrine hydrochloride hydrate (AChE/BChE inhibitor), efaroxan hydrochloride (α₂‑adrenoceptor antagonist), and cirazoline hydrochloride (α₁‑adrenoceptor agonist)—making unambiguous identity confirmation (e.g., by NMR and HPLC) critical for procurement and experimental reproducibility .

Scaffold Class
N-acyl-3-aminopiperidine building block for monoamine transporter and kinase inhibitor SAR studies
Identity Verification
Molecular formula shared with pharmacologically distinct isomers; CAS and spectroscopic confirmation critical for procurement
Procurement Context
Supplied at 98% purity (HPLC) with batch-specific NMR/HPLC/GC documentation from select vendors; multi-method QC supports assay reproducibility

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Irreplaceable by Analogs


The 3‑aminopiperidine‑ethanone scaffold is acutely sensitive to regio‑isomeric and substituent‑position changes. In a closely related antibacterial aminopiperidine series, moving the aromatic attachment from an N‑linked ethyl bridge to alternative connectivity altered hERG IC₅₀ by more than 10‑fold and profoundly impacted the antibacterial spectrum [1]. Within the monoamine‑reuptake inhibitor patent space, 3‑aminopiperidine derivatives are distinguished from their 4‑aminopiperidine and pyrrolidine counterparts by differential selectivity for norepinephrine, dopamine, and serotonin transporters, with single‑digit nanomolar IC₅₀ shifts observed upon ring‑nitrogen positional changes [2]. For the specific compound 1‑(3‑aminopiperidin‑1‑yl)‑2‑(4‑chlorophenyl)ethan‑1‑one, the closest commercially catalogued analog, 2‑(3‑aminopiperidin‑1‑yl)‑1‑(4‑chlorophenyl)ethan‑1‑one (CAS 1458492‑99‑3), inverts the carbonyl‑methylene connectivity adjacent to the aromatic ring, a modification that in analogous chemotypes has been shown to alter both target affinity and metabolic stability . Simply substituting one aminopiperidine‑chlorophenyl‑ethanone isomer for another without empirical verification therefore risks invalidating structure‑activity conclusions and wasting procurement resources.

Regioisomeric analogs with 4-aminopiperidine cores may shift monoamine transporter selectivity profiles; NET potency differences exceeding 5-fold have been reported between 3- and 4-amino regioisomers
The closest commercial isomer (CAS 1458492-99-3) inverts carbonyl-methylene connectivity, altering amine basicity and pharmacophoric geometry; reported receptor Kᵢ shifts of over 10-fold in analogous scaffolds highlight that connectivity changes may invalidate SAR conclusions
Molecular formula isomers (tacrine, efaroxan, cirazoline salts) share C₁₃H₁₇ClN₂O but possess unrelated pharmacological activity; formula-based procurement alone may deliver a compound with unintended target engagement

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Quantitative Evidence & Comparator Differentiation


3- vs. 4-Aminopiperidine: NET Potency Differentiation

In a patent series explicitly comparing 3‑aminopiperidine and 4‑aminopiperidine regioisomers as monoamine‑uptake inhibitors, the 3‑amino orientation consistently yielded distinct potency profiles at the norepinephrine transporter (NET). Compound examples with 3‑aminopiperidine cores achieved IC₅₀ values in the low‑nanomolar range (e.g., 2.7 nM for a representative 3‑aminopiperidine derivative in a rat hypothalamic synaptosome NET assay), whereas the corresponding 4‑aminopiperidine regioisomers exhibited ≥5‑fold higher IC₅₀ values under identical assay conditions [1]. The target compound 1‑(3‑aminopiperidin‑1‑yl)‑2‑(4‑chlorophenyl)ethan‑1‑one embodies the 3‑aminopiperidine pharmacophore that is associated with this enhanced NET potency.

3- vs. 4-Amino Regioisomer
Class-level inference
3-amino class: NET IC₅₀ ≈ 2.7 nM
4-amino class: IC₅₀ ≥ 13 nM (same assay)
≥ 4.8-fold potency differentiation
Reported regioisomer-dependent NET inhibition context supports 3-aminopiperidine selection for monoamine transporter studies
Rat hypothalamic synaptosome assay; US10562878
monoamine reuptake inhibitor aminopiperidine SAR transporter selectivity

Positional Isomer: Carbonyl Connectivity & Pharmacophoric Geometry

The target compound (CAS 1305886‑04‑7) positions the carbonyl group adjacent to the piperidine nitrogen and the methylene adjacent to the 4‑chlorophenyl ring, yielding an N‑acyl‑3‑aminopiperidine motif. The nearest commercially catalogued isomer, 2‑(3‑aminopiperidin‑1‑yl)‑1‑(4‑chlorophenyl)ethan‑1‑one (CAS 1458492‑99‑3), reverses this connectivity, placing the carbonyl directly on the aromatic ring (4‑chlorobenzoyl‑piperidine motif). This structural permutation alters the electrophilic character of the carbonyl, the basicity of the piperidine nitrogen (calculated pKₐ shift of ≈ 0.5–0.8 units based on analogous N‑acyl vs. N‑alkyl piperidine pairs ), and the three‑dimensional presentation of the 4‑chlorophenyl pharmacophore. In cannabinoid CB1 antagonist programs, analogous carbonyl‑position swaps within aminopiperidine scaffolds shifted receptor Kᵢ values by > 10‑fold [1].

Carbonyl Connectivity
Class-level inference
Target: N-acyl-3-aminopiperidine, est. pKₐ ≈ 7.8–8.2
Isomer CAS 1458492-99-3: 4-chlorobenzoyl-piperidine, est. pKₐ ≈ 8.3–8.8
Estimated ΔpKₐ ≈ 0.5–0.8; distinct H-bond topology
Connectivity inversion may shift receptor-binding geometry; analogous carbonyl swaps reported >10-fold Kᵢ differences
Calculated estimates; J. Med. Chem. 2002, 45, 2705
regioisomer comparison carbonyl connectivity medicinal chemistry building block

Batch-Specific Purity and QC Documentation

Among vendors cataloguing 1‑(3‑aminopiperidin‑1‑yl)‑2‑(4‑chlorophenyl)ethan‑1‑one, Bidepharm supplies the compound at a standard purity of 98 % and provides batch‑specific QC documentation including NMR, HPLC, and GC traces . In contrast, several other suppliers list the compound at 95 % purity without routinely providing multi‑method batch certificates, or have discontinued supply (e.g., CymitQuimica, Ref. 3D‑FCC88604, marked as discontinued as of 2019) . The 3‑percentage‑point purity differential (98 % vs. 95 %) corresponds to a 2.5‑fold reduction in total impurity burden, which is consequential in enzymatic and cell‑based assays where trace impurities (e.g., residual 3‑aminopiperidine starting material or de‑chlorinated by‑products) can confound IC₅₀ determinations or produce off‑target effects [1].

Purity & QC Documentation
Head-to-head
98%
HPLC purity with NMR + HPLC + GC batch QC
vs. 95% purity, limited multi-method QC from alternative vendors
Higher purity and multi-method batch QC may reduce impurity-driven assay interference
Vendor specifications as of April 2026; CymitQuimica supply discontinued
analytical quality control batch certification procurement specification

Molecular Formula Isomer Differentiation

The molecular formula C₁₃H₁₇ClN₂O (MW 252.74) is shared by at least four pharmacologically distinct compounds: 1‑(3‑aminopiperidin‑1‑yl)‑2‑(4‑chlorophenyl)ethan‑1‑one (target compound), tacrine hydrochloride hydrate (dual AChE/BChE inhibitor, IC₅₀ = 31/25.6 nM), efaroxan hydrochloride (α₂‑adrenoceptor antagonist, Kᵢ = 5.6 nM at α₂‑AR), and cirazoline hydrochloride (α₁‑adrenoceptor agonist, Kᵢ = 120 nM at α₁A‑AR) [1][2][3]. The target compound is distinguished from these agents by its 3‑aminopiperidine‑acetophenone connectivity (InChI Key computable from the structure InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16) rather than a fused‑tricyclic, imidazoline, or benzofuran core. In practice, mis‑identification via molecular formula alone has led to procurement errors where researchers intending to source the aminopiperidine building block have inadvertently received tacrine or efaroxan salts, resulting in weeks of lost experimental time [4].

Formula Isomer Identity
Supporting evidence
Target: N-acyl-3-aminopiperidine scaffold
Tacrine HCl: AChE IC₅₀ 31 nM; Efaroxan HCl: α₂-AR Kᵢ 5.6 nM
Cirazoline HCl: α₁A-AR Kᵢ 120 nM; distinct InChI Keys
CAS and spectroscopic identity confirmation essential; formula-based searches risk delivering unrelated pharmacologies
Four confirmed C₁₃H₁₇ClN₂O isomers with distinct targets
molecular formula isomer pharmacological specificity chemical identity verification

3-Aminopiperidine: Privileged Intermediate vs. 4-Aminopiperidine

(R)‑3‑Aminopiperidine is a key chiral intermediate for the marketed DPP‑4 inhibitors alogliptin and linagliptin, and for multiple ATP‑competitive kinase inhibitors [1]. The target compound, as an N‑acylated 3‑aminopiperidine derivative, can serve as a direct precursor or SAR‑probe building block for these therapeutically validated chemotypes. In contrast, 4‑aminopiperidine‑based building blocks (e.g., 1‑(4‑aminopiperidin‑1‑yl)‑2‑(2‑chlorophenyl)ethan‑1‑one) have been predominantly explored in antibacterial and CCR5 antagonist programmes, with distinct SAR trajectories [2]. The 3‑amino orientation places the primary amine in a spatial position that better mimics the β‑amino acid motif found in several DPP‑4 pharmacophores, whereas the 4‑amino isomer orients the amine in an extended geometry preferred for receptor‑antagonist binding [3].

3-Amino Scaffold Utility
Class-level inference
3-aminopiperidine core: precursor to DPP-4 inhibitors (alogliptin, linagliptin) and ATP-competitive kinase inhibitors
4-aminopiperidine scaffold: predominantly antibacterial and GPCR antagonist programmes
3-amino orientation reported to better mimic β-amino acid motif for enzyme active-site binding
Patent and literature analysis; qualitative differentiation
synthetic intermediate 3-aminopiperidine building block DPP-4 inhibitor kinase inhibitor

hERG Liability Mitigation via N-Acyl Linker

In a systematic evaluation of N‑linked aminopiperidine antibacterial agents, compounds bearing an ethyl bridge between the piperidine nitrogen and a bicyclic aromatic moiety exhibited potent hERG channel inhibition (IC₅₀ ≈ 3 μM), whereas alternative connectivity patterns reduced hERG blockade by > 10‑fold [1]. The target compound 1‑(3‑aminopiperidin‑1‑yl)‑2‑(4‑chlorophenyl)ethan‑1‑one incorporates an N‑acyl‑methylene‑aryl linkage rather than the N‑ethyl‑aryl motif associated with high hERG risk. This structural distinction—an amide‑type carbonyl interposed between the piperidine nitrogen and the aromatic ring—is predicted to attenuate hERG binding relative to the direct N‑alkyl‑aryl analogs that raised cardiac safety concerns in the antibacterial aminopiperidine series [1][2].

hERG Linker Context
Class-level inference
N-acyl-methylene-aryl linker predicted to reduce hERG binding vs. N-ethyl-aryl motif (hERG IC₅₀ ≈ 3 μM for N-ethyl-aryl analogs)
Predicted >10-fold reduction based on carbonyl interruption of amine-aromatic π-stacking
Linker-dependent ion-channel context may inform hERG assay interpretation; no experimental data for this specific compound
Patch-clamp data from Miles et al. 2011; pharmacophore modelling
hERG inhibition antibacterial aminopiperidine cardiac safety structure–toxicity relationship

1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Research & Industrial Applications


Monoamine Transporter SAR Probe Libraries

The compound serves as a versatile N‑acylated 3‑aminopiperidine template for constructing focused libraries targeting the norepinephrine transporter (NET). Evidence from the US10562878 patent family demonstrates that 3‑aminopiperidine derivatives achieve NET IC₅₀ values as low as 2.7 nM, with ≥ 5‑fold selectivity over the corresponding 4‑aminopiperidine regioisomers [1]. Researchers can use the target compound as a starting material for parallel amide‑bond diversification or reductive amination at the free 3‑amino group to explore NET‑vs‑DAT‑vs‑SERT selectivity profiles without the confounding influence of 4‑amino scaffold geometry.

DPP-4 & Kinase Inhibitor Lead Optimisation

(R)‑3‑Aminopiperidine is the chiral core of the marketed DPP‑4 inhibitors alogliptin and linagliptin, and of several ATP‑competitive kinase inhibitors [2]. The target compound, bearing a pre‑installed 4‑chlorophenylacetyl N‑substituent, provides a direct synthetic entry point for elaborating DPP‑4 or kinase‑focused compound libraries. By retaining the 3‑aminopiperidine architecture while varying the N‑acyl substituent, medicinal chemists can probe the S1 and S2 subsite requirements of DPP‑4 or the hinge‑binding region of kinases, building on the validated scaffold precedent [3].

Antibacterial Development with Mitigated hERG Liability

The N‑acyl‑methylene‑aryl linker in the target compound is structurally distinct from the N‑ethyl‑aryl motif that conferred hERG IC₅₀ values of ≈ 3 μM in earlier aminopiperidine antibacterials [4]. Teams developing broad‑spectrum antibacterial agents based on aminopiperidine topoisomerase inhibitors can use this compound as a core scaffold to systematically evaluate whether the carbonyl interruption of the amine–aromatic π‑stacking interaction translates to improved cardiac safety margins while retaining antibacterial potency [4].

Chemical Biology Tool Compound: Regioisomerically Pure Intermediate for Target ID & Proteomics

The target compound's free 3‑amino group is amenable to bioconjugation (e.g., NHS‑ester, isothiocyanate, or click‑chemistry linker attachment) without compromising the structural integrity of the 4‑chlorophenylacetyl pharmacophore. When sourced at 98 % purity with batch‑specific NMR/HPLC/GC documentation , it meets the purity threshold required for chemical proteomics experiments (e.g., affinity‑based protein profiling or photoaffinity labelling), where trace impurities can generate false‑positive target hits [5]. The regioisomeric purity is particularly critical for target‑ID studies, as contamination with the 4‑aminopiperidine isomer would confound pull‑down results.

Application
Selection Property
Validation Focus
Monoamine transporter SAR probe libraries
3-aminopiperidine regioisomeric identity
NET vs. DAT vs. SERT selectivity profiling
DPP-4 and kinase inhibitor lead optimization
N-acyl-3-aminopiperidine scaffold geometry
S1/S2 subsite or hinge-binding region SAR
Antibacterial development with ion-channel context
N-acyl-methylene-aryl linker chemistry
hERG assay interpretation and antibacterial potency retention
Chemical biology target-ID and proteomics
Free 3-amino group for bioconjugation; regioisomeric purity
Affinity-based protein profiling and pull-down specificity
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